1-[3-(3-Bromophenoxy)propyl]pyrrolidine;oxalic acid
Overview
Description
1-[3-(3-Bromophenoxy)propyl]pyrrolidine;oxalic acid is a chemical compound with the molecular formula C13H18BrNO. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a bromophenoxy group attached to a propyl chain. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-[3-(3-Bromophenoxy)propyl]pyrrolidine typically involves the reaction of 3-bromophenol with 1-bromo-3-chloropropane to form 3-(3-bromophenoxy)propyl bromide. This intermediate is then reacted with pyrrolidine to yield the final product. The reaction conditions usually involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[3-(3-Bromophenoxy)propyl]pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the bromophenoxy group to a phenoxy group.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine to form new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions include various substituted pyrrolidine derivatives and phenoxy compounds.
Scientific Research Applications
1-[3-(3-Bromophenoxy)propyl]pyrrolidine is used in a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms and kinetics.
Biology: This compound is used in the development of bioactive molecules and as a probe to study biological pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[3-(3-Bromophenoxy)propyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The bromophenoxy group can interact with various enzymes and receptors, modulating their activity. The pyrrolidine ring can also participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
1-[3-(3-Bromophenoxy)propyl]pyrrolidine can be compared with other similar compounds, such as:
1-[3-(4-Bromophenoxy)propyl]pyrrolidine: This compound has a bromine atom at the para position of the phenoxy group, which can lead to different reactivity and binding properties.
1-[3-(3-Chlorophenoxy)propyl]pyrrolidine: The presence of a chlorine atom instead of bromine can affect the compound’s electronic properties and reactivity.
1-[3-(3-Methoxyphenoxy)propyl]pyrrolidine: The methoxy group can introduce different steric and electronic effects, influencing the compound’s behavior in chemical reactions and biological systems.
The uniqueness of 1-[3-(3-Bromophenoxy)propyl]pyrrolidine lies in its specific substitution pattern and the presence of the bromine atom, which can enhance its reactivity and binding affinity in various applications.
Properties
IUPAC Name |
1-[3-(3-bromophenoxy)propyl]pyrrolidine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO.C2H2O4/c14-12-5-3-6-13(11-12)16-10-4-9-15-7-1-2-8-15;3-1(4)2(5)6/h3,5-6,11H,1-2,4,7-10H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIQILDKHJQFKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCOC2=CC(=CC=C2)Br.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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